molecular formula C8H14O4 B2629069 2-Hydroxy-3-(oxan-4-yl)propanoic acid CAS No. 1314901-60-4

2-Hydroxy-3-(oxan-4-yl)propanoic acid

Cat. No.: B2629069
CAS No.: 1314901-60-4
M. Wt: 174.196
InChI Key: PNYHOVZKYXHIRF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(oxan-4-yl)propanoic acid is a chiral hydroxycarboxylic acid characterized by a propanoic acid backbone substituted with a hydroxyl group at the C2 position and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) group at the C3 position. Its molecular formula is C₈H₁₂O₄, with a molecular weight of approximately 172.18 g/mol (calculated from its structure). The compound is structurally unique due to the oxan-4-yl group, a six-membered oxygen-containing heterocycle, which confers distinct steric and electronic properties compared to simpler aromatic or aliphatic substituents. This structural motif is relevant in medicinal chemistry, where oxane rings are often used to modulate solubility, metabolic stability, and target binding .

Key identifiers include the CAS number 902272-89-3 and synonyms such as 2-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Its InChIKey (RAOAWTKYEHBLHT-UHFFFAOYSA-N) confirms stereochemical details .

Properties

IUPAC Name

2-hydroxy-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHOVZKYXHIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(oxan-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with glycidol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-3-(oxan-4-yl)propanoic acid may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Polarity : The oxan-4-yl group in the target compound enhances hydrophilicity compared to aromatic substituents (e.g., indolyl or hydroxyphenyl groups) but reduces acidity relative to electron-withdrawing groups like nitro .
  • Biological Activity : Indolyl and diiodophenyl analogs exhibit direct bioactivity (e.g., alkaloid biosynthesis, thyroid modulation) , whereas the oxan-4-yl derivative’s applications are likely scaffold-based due to its chiral center and metabolic stability .

Physicochemical and Spectral Data

  • Melting Point: Not explicitly reported for the target compound, but analogs like 3-(4-Hydroxyphenyl)propanoic acid melt at ~130°C , whereas nitro-substituted derivatives decompose at higher temperatures (~200°C) .
  • Spectroscopy : The oxan-4-yl group in the target compound would show characteristic C-O-C stretching vibrations (1100–1250 cm⁻¹ in IR) and distinct ¹³C NMR signals for the oxane carbons (δ 60–80 ppm) .

Biological Activity

2-Hydroxy-3-(oxan-4-yl)propanoic acid, a compound with the molecular formula C₈H₁₄O₄, is characterized by its unique structure, which includes a hydroxyl group and an oxane ring. This compound has garnered attention for its potential biological activities , particularly its anti-inflammatory and antioxidant properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

The compound features:

  • Molecular Weight : Approximately 174.19 g/mol
  • Structural Characteristics : A propanoic acid backbone with a hydroxyl group at the second carbon and an oxan-4-yl substituent at the third carbon.

Anti-inflammatory Properties

Research indicates that 2-Hydroxy-3-(oxan-4-yl)propanoic acid may modulate inflammatory pathways. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Preliminary studies suggest that it can scavenge free radicals effectively, thereby mitigating cellular damage.

Metabolic Effects

Preliminary research indicates that 2-Hydroxy-3-(oxan-4-yl)propanoic acid may influence metabolic pathways:

  • Glucose Metabolism : It has been shown to enhance glucose uptake in muscle cells, which could have implications for diabetes management.
  • Lipid Profiles : The compound may also positively affect lipid metabolism, contributing to better cardiovascular health.

Interaction with Biological Macromolecules

Studies have demonstrated that 2-Hydroxy-3-(oxan-4-yl)propanoic acid interacts with various biological macromolecules, including enzymes and cell membranes. Notably:

  • Enzyme Activity Modulation : It has been observed to influence the activity of lactate dehydrogenase, a key enzyme in energy metabolism.
  • Cell Signaling Pathways : The compound's structural features allow it to engage in cellular signaling processes, potentially affecting cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Study Demonstrated inhibition of TNF-alpha production in macrophages treated with the compound, indicating potential therapeutic effects in inflammatory conditions .
Antioxidant Capacity Assessment Showed significant reduction in oxidative stress markers in cultured human cells when exposed to varying concentrations of 2-Hydroxy-3-(oxan-4-yl)propanoic acid .
Metabolic Pathway Analysis Highlighted enhanced glucose uptake in muscle cells by approximately 30% compared to control groups .

Synthesis Methods

Various methods have been proposed for synthesizing 2-Hydroxy-3-(oxan-4-yl)propanoic acid, emphasizing its versatility for different applications:

  • Chemical Synthesis : Utilizing starting materials such as propanoic acid derivatives and oxane precursors.
  • Biocatalytic Approaches : Employing enzymes to facilitate specific reactions leading to the desired product.

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